5-Tert-butylpyridin-3-OL
Description
5-Tert-butylpyridin-3-OL is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a derivative of pyridine, featuring a tert-butyl group at the 5-position and a hydroxyl group at the 3-position
Properties
IUPAC Name |
5-tert-butylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-4-8(11)6-10-5-7/h4-6,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMGTIGGFHNNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Tert-butylpyridin-3-OL can be achieved through several synthetic routes. One common method involves the alkylation of pyridin-3-OL with tert-butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
5-Tert-butylpyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Tert-butylpyridin-3-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Tert-butylpyridin-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity for its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
5-Tert-butylpyridin-3-OL can be compared with other similar compounds, such as:
Pyridin-3-OL: Lacks the tert-butyl group, resulting in different chemical and biological properties.
5-Methylpyridin-3-OL: Features a methyl group instead of a tert-butyl group, leading to less steric hindrance and different reactivity.
5-Ethylpyridin-3-OL: Contains an ethyl group, offering intermediate steric effects compared to the tert-butyl and methyl derivatives.
The uniqueness of this compound lies in its combination of the tert-butyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
5-Tert-butylpyridin-3-OL is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial and anti-inflammatory effects, making it a subject of interest for further research and development.
Chemical Structure and Properties
This compound features a hydroxyl group (-OH) on the pyridine ring, which can engage in hydrogen bonding with biological molecules, potentially influencing their structure and function. The tert-butyl group contributes steric hindrance, which may affect the compound's binding affinity and selectivity for various molecular targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, modifying their activity.
- Steric Effects : The tert-butyl group affects the spatial arrangement of the molecule, influencing its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyridine derivatives:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| 5-Methylpyridin-3-OL | Methyl group | Lower antimicrobial activity |
| 5-Ethylpyridin-3-OL | Ethyl group | Intermediate activity |
| This compound | Tert-butyl group | High antimicrobial and anti-inflammatory activity |
This table highlights how variations in substituents can significantly influence biological activity.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of approximately 15 µM for S. aureus, demonstrating potent antibacterial properties. In contrast, the methyl derivative showed an IC50 of 30 µM, underscoring the enhanced efficacy of the tert-butyl substitution .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
